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molecular formula C11H18N2O2 B2797225 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol CAS No. 260045-60-1

1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol

Cat. No. B2797225
M. Wt: 210.277
InChI Key: BOYVZXJHUROLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642270B2

Procedure details

To a solution of 2-(4-nitro-phenoxymethyl)-oxirane (0.2 g, 1 mmol) in 2 mL of ethanol was added a solution of dimethylamine (2 M in methanol, 2.5 mL). The solution was stirred at 80° C. for 2 hours in a capped vial. The solvent was removed in vacuo. Hydrogenation of the residue using the procedure described in Example 1(f) gave the title compound as a brown solid. 1H NMR (300 MHz, CD3OD) δ (ppm): 6.76 (m, 2H), 6.71 (m, 2H), 4.20 (m, 1H), 3.88 (d, 2H), 3.04 (m, 2H), 2.71 (s, 6H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][CH:10]2[CH2:12][O:11]2)=[CH:6][CH:5]=1)([O-])=O.[CH3:15][NH:16][CH3:17]>C(O)C>[NH2:1][C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][CH:10]([OH:11])[CH2:12][N:16]([CH3:17])[CH3:15])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCC2OC2)C=C1
Name
Quantity
2.5 mL
Type
reactant
Smiles
CNC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 80° C. for 2 hours in a capped vial
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(OCC(CN(C)C)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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